molecular formula C9H12BrClN2 B8047816 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride

5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride

Cat. No.: B8047816
M. Wt: 263.56 g/mol
InChI Key: DJEWCXPOOYSKKO-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5th position and a pyrrolidine ring attached to the 2nd position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-(pyrrolidin-2-yl)pyridine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and subsequent formation of the hydrochloride salt. The use of automated systems can help in maintaining consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduced pyridine derivatives.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of biological pathways and as a potential ligand for receptor studies.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-2-yl)pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but with the pyrrolidine ring attached at a different position, leading to different reactivity and applications.

    5-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of the pyrrolidine ring, resulting in different chemical properties and uses.

Uniqueness

5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the combination of the bromine atom and the pyrrolidine ring, which imparts specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-pyrrolidin-2-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;/h3-4,6,8,11H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEWCXPOOYSKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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